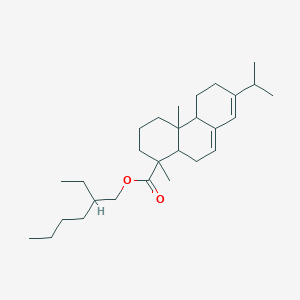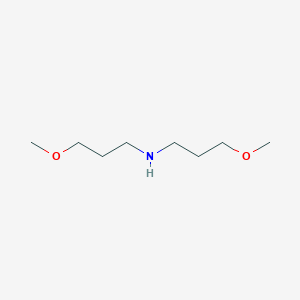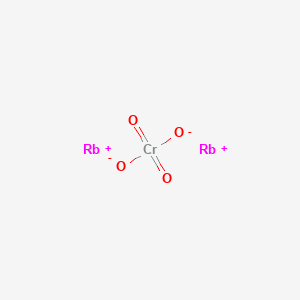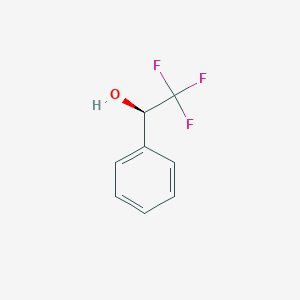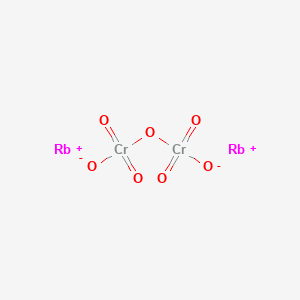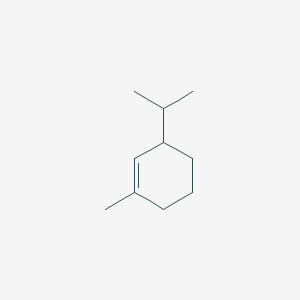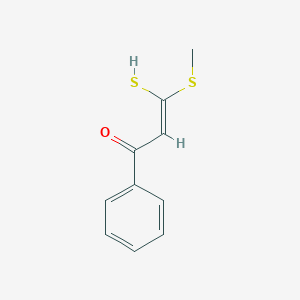
Cinnamic acid, beta-hydroxydithio-, methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cinnamic acid, beta-hydroxydithio-, methyl ester, also known as 4-methylthio-3-butenyl is a natural compound found in various plants. It is a member of the cinnamic acid family, which is known for its biological and pharmacological activities. This compound has gained significant attention in scientific research due to its potential benefits in various fields.
Mécanisme D'action
The exact mechanism of action of cinnamic acid, beta-hydroxydithio-, methyl ester is not fully understood. However, it is believed to exert its biological effects through various mechanisms, including the modulation of gene expression, inhibition of cell proliferation, and induction of apoptosis.
Effets Biochimiques Et Physiologiques
Cinnamic acid, beta-hydroxydithio-, methyl ester has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and inhibit the growth of bacteria and fungi. It has also been found to have antioxidant properties and may play a role in the prevention of oxidative stress-related diseases.
Avantages Et Limitations Des Expériences En Laboratoire
Cinnamic acid, beta-hydroxydithio-, methyl ester has several advantages for lab experiments. It is readily available and can be easily synthesized. It is also relatively stable and can be stored for extended periods. However, one limitation is that it may exhibit different biological effects depending on the cell type or experimental conditions.
Orientations Futures
There are several future directions for the research on cinnamic acid, beta-hydroxydithio-, methyl ester. One area of interest is the development of novel synthesis methods to improve the yield and purity of the compound. Another area is the investigation of its potential use as a therapeutic agent for various diseases, including cancer and inflammatory disorders. Additionally, further studies are needed to elucidate the exact mechanism of action and to determine the optimal conditions for its use in various applications.
Méthodes De Synthèse
Cinnamic acid, beta-hydroxydithio-, methyl ester can be synthesized through various methods. One of the most common methods is the reaction between 3-methylthiopropionaldehyde and acrolein. This reaction is catalyzed by an enzyme called pyridoxal 5'-phosphate-dependent enzyme.
Applications De Recherche Scientifique
Cinnamic acid, beta-hydroxydithio-, methyl ester has been extensively studied for its potential benefits in various fields. It has been found to possess anti-cancer, anti-inflammatory, anti-bacterial, and anti-fungal properties. It has also been studied for its potential use in the food industry as a flavoring agent.
Propriétés
Numéro CAS |
13636-68-5 |
|---|---|
Nom du produit |
Cinnamic acid, beta-hydroxydithio-, methyl ester |
Formule moléculaire |
C10H10OS2 |
Poids moléculaire |
210.3 g/mol |
Nom IUPAC |
methyl (Z)-3-hydroxy-3-phenylprop-2-enedithioate |
InChI |
InChI=1S/C10H10OS2/c1-13-10(12)7-9(11)8-5-3-2-4-6-8/h2-7,11H,1H3/b9-7- |
Clé InChI |
CZFGTEBAPGAKRP-JXMROGBWSA-N |
SMILES isomérique |
CS/C(=C/C(=O)C1=CC=CC=C1)/S |
SMILES |
CSC(=S)C=C(C1=CC=CC=C1)O |
SMILES canonique |
CSC(=CC(=O)C1=CC=CC=C1)S |
Synonymes |
3-Hydroxy-3-phenylpropenedithioic acid methyl ester |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,4-Dimethyl-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B82927.png)

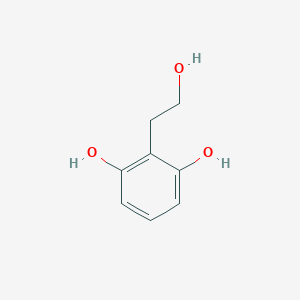

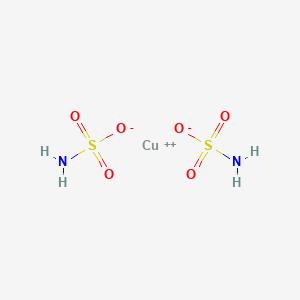
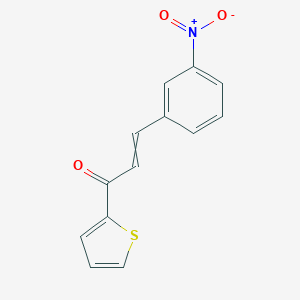
![4-[[4-(dimethylamino)phenyl]-ethoxymethyl]-N,N-dimethylaniline](/img/structure/B82943.png)
